molecular formula C24H26N2O5 B11273852 2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide

2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide

Cat. No.: B11273852
M. Wt: 422.5 g/mol
InChI Key: AEAPQJFEKRMKLB-UHFFFAOYSA-N
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Description

2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide is a complex organic compound with a unique structure that combines furan, phenyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of 5-methylfuran-2-ylmethylamine. This can be achieved through the reaction of 5-methylfuran with formaldehyde and ammonia.

    Acylation Reaction: The furan derivative is then acylated with chloroacetyl chloride to form the intermediate compound.

    Coupling with Phenylethoxyphenylamine: The final step involves coupling the intermediate with 4-(2-phenylethoxy)phenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce amines and alcohols.

Scientific Research Applications

2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-furanylmethyl)-5-methylfuran: A related compound with a similar furan structure.

    2-acetyl-5-methylfuran: Another furan derivative with acetyl and methyl groups.

    2-methyl-3-(methylthio)furan: A compound with a similar furan ring and methylthio group.

Uniqueness

2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide is unique due to its combination of furan, phenyl, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethoxy]acetamide

InChI

InChI=1S/C24H26N2O5/c1-18-7-10-22(31-18)15-25-23(27)16-29-17-24(28)26-20-8-11-21(12-9-20)30-14-13-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,27)(H,26,28)

InChI Key

AEAPQJFEKRMKLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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